molecular formula C18H18N4O2S B11641216 (4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

(4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

Cat. No.: B11641216
M. Wt: 354.4 g/mol
InChI Key: YSDRTZYYGJXPBN-UVTDQMKNSA-N
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Description

(4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline ring system substituted with a morpholine group, a methylidene bridge, and an imidazole ring with a sulfanyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol typically involves multi-step organic reactions. The starting materials often include 8-methyl-2-(morpholin-4-yl)quinoline and various imidazole derivatives. The key steps may involve:

    Formation of the Quinoline Intermediate: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Morpholine Group: This step involves nucleophilic substitution reactions where morpholine is introduced to the quinoline ring.

    Formation of the Imidazole Ring: This can be synthesized through cyclization reactions involving diamines and carbonyl compounds.

    Final Coupling Reaction: The quinoline and imidazole intermediates are coupled using a suitable reagent, such as a base or a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted quinoline or imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline and imidazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline and imidazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Imidazole Derivatives: Compounds like metronidazole, which is used as an antibiotic and antiprotozoal agent.

Uniqueness

(4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol is unique due to its combination of a quinoline ring with a morpholine group and an imidazole ring with a sulfanyl group. This unique structure may confer distinct chemical and biological properties compared to other quinoline or imidazole derivatives.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H18N4O2S/c1-11-3-2-4-12-9-13(10-14-17(23)21-18(25)19-14)16(20-15(11)12)22-5-7-24-8-6-22/h2-4,9-10H,5-8H2,1H3,(H2,19,21,23,25)/b14-10-

InChI Key

YSDRTZYYGJXPBN-UVTDQMKNSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)/C=C\4/C(=O)NC(=S)N4

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=C4C(=O)NC(=S)N4

Origin of Product

United States

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